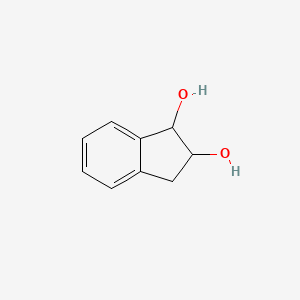

1,2-Dihydroxyindan

Description

1,2-Dihydroxyindan (C₉H₁₀O₂) is a bicyclic aromatic compound featuring a fused benzene and cyclopentane ring (indan backbone) with hydroxyl groups at the 1 and 2 positions. Its stereoisomer, cis-(1S,2R)-1,2-dihydroxyindan, is produced via microbial oxidation of indene by toluene dioxygenase in Rhodococcus species . The compound exhibits moderate skin and eye irritation hazards (GHS Category 2/2A) but lacks significant environmental toxicity data .

Properties

IUPAC Name |

2,3-dihydro-1H-indene-1,2-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O2/c10-8-5-6-3-1-2-4-7(6)9(8)11/h1-4,8-11H,5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKXXBEOXRPZVCC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C2=CC=CC=C21)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70963577 | |

| Record name | 2,3-Dihydro-1H-indene-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70963577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

46447-43-2, 4370-02-9 | |

| Record name | 1,2-Indanediol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0046447432 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-Dihydro-1H-indene-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70963577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-Dihydroxyindan | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2-Dihydroxyindan can be synthesized through several methods. One common approach involves the catalytic hydrogenation of 1,2-indanedione. This reaction typically uses a palladium catalyst under hydrogen gas at elevated pressures and temperatures. Another method involves the reduction of 1,2-indanedione using sodium borohydride in an alcohol solvent, such as methanol or ethanol.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and controlled reaction conditions to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions: 1,2-Dihydroxyindan undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form 1,2-indanedione using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The compound can be further reduced to form indan-1,2-diol using reducing agents like lithium aluminum hydride.

Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl groups are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products Formed:

Oxidation: 1,2-Indanedione.

Reduction: Indan-1,2-diol.

Substitution: Various substituted indan derivatives depending on the nucleophile used.

Scientific Research Applications

Analytical Chemistry

1.1 Derivatization Agent in Spectrofluorimetric Assays

One of the primary applications of 1,2-dihydroxyindan is as a derivatizing agent in spectrofluorimetric assays. It reacts with primary amines to form fluorescent derivatives, which can be quantified using fluorescence spectroscopy. For instance, a recent study established a validated spectrofluorimetric method for quantifying colistin sulfate by condensing it with 2,2-dihydroxyindan-1,3-dione and phenylacetaldehyde. This method demonstrated high sensitivity and accuracy, making it suitable for routine drug analysis in pharmaceutical formulations .

1.2 Reaction with Amino Acids

Ninhydrin is extensively used to detect amino acids due to its ability to react with the amino group to produce a colored complex known as Ruhemann's purple. This reaction is instrumental in protein analysis and has been optimized in various media, including micellar systems that enhance the reaction's efficiency and sensitivity . The kinetics of this reaction can be influenced by factors such as pH and temperature, which are critical for accurate quantification.

Biochemistry

2.1 Protein and Amino Acid Analysis

In biochemistry, this compound plays a crucial role in the analysis of proteins and amino acids. Its ability to form stable complexes with amino acids allows researchers to evaluate protein structures and functions effectively. The ninhydrin reaction is a standard method for determining the concentration of amino acids in biological samples, aiding in metabolic studies and nutritional assessments .

2.2 Visualization Techniques

Ninhydrin is also employed in various visualization techniques for biomolecules. It is used to stain proteins on paper chromatography and electrophoresis gels, facilitating the identification and quantification of biomolecules based on their molecular weight and charge . The resulting colored complexes provide a visual representation of protein distribution.

Forensic Science

3.1 Fingerprint Development

In forensic science, ninhydrin is renowned for its application in developing latent fingerprints on porous surfaces such as paper and cardboard. When applied to these surfaces, ninhydrin reacts with amino acids present in sweat residues left by fingerprints, producing a purple-blue color that can be photographed for identification purposes . This method is particularly effective due to its high sensitivity and ability to reveal prints that are otherwise invisible.

3.2 Comparison with Other Reagents

While ninhydrin is widely used, studies have compared its effectiveness with other reagents like 5-MTN (a ninhydrin analog) and DFO (1,8-diazafluoren-9-one). These comparisons highlight ninhydrin's advantages in certain contexts but also suggest scenarios where alternative reagents may yield better results .

Case Study 1: Spectrofluorimetric Method Development

A study developed a new spectrofluorimetric protocol using ninhydrin for the quantification of colistin sulfate in pharmaceutical preparations. The method was validated across various parameters including sensitivity, accuracy, and robustness, showing promising results for routine quality control in drug manufacturing .

Case Study 2: Ninhydrin Reaction Optimization

Research optimizing the reaction conditions of ninhydrin with amino acids demonstrated that using gemini surfactants significantly enhanced the reaction rate and product yield compared to traditional methods. This advancement has implications for more efficient protein analysis techniques in biochemical research .

Mechanism of Action

The mechanism of action of 1,2-dihydroxyindan involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl groups in the compound can form hydrogen bonds with active sites of enzymes, inhibiting their activity. This interaction can modulate various biochemical pathways, leading to potential therapeutic effects.

Comparison with Similar Compounds

Cis-1,2-Dihydroxyindan vs. Trans-1,2-Dihydroxyindan

1,2-Dihydroxyindan vs. 1,2-Dichloroethane

This compound vs. 1,2-Phenylenediamine Derivatives

- Functional Groups : While this compound has hydroxyl groups, 1,2-phenylenediamine dihydrochloride (C₆H₁₀Cl₂N₂) features amine groups, enabling distinct coordination chemistry.

- Applications : 1,2-Phenylenediamine derivatives are used in biochemical assays (e.g., ELISA substrates) , whereas this compound is primarily studied in biodegradation .

Functional Comparison with Antioxidant and Chelating Agents

Antioxidant Activity

- This compound: Limited direct evidence, but structurally analogous antioxidants (e.g., catechol derivatives) inhibit lipid peroxidation via radical scavenging.

- Compound 2 () : A structurally unspecified compound in Figure 3 shows dose-dependent inhibition of lipid peroxidation, suggesting this compound derivatives may share similar mechanisms .

Biological Activity

1,2-Dihydroxyindan, a compound characterized by its unique structural features, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the biological properties of this compound, examining its antioxidant, cytotoxic, and enzyme inhibitory effects, supported by relevant data and case studies.

1. Antioxidant Activity

The antioxidant properties of this compound are significant as they contribute to the compound's ability to scavenge free radicals. In vitro studies have demonstrated that compounds with similar structures exhibit strong antioxidant capabilities. The DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging assay is commonly employed to evaluate these properties.

Table 1: Antioxidant Activity of this compound Compared to Standards

The results indicate that this compound has a lower EC50 value than ascorbic acid, suggesting it is a more potent antioxidant.

2. Cytotoxic Activity

Cytotoxicity studies reveal that this compound exhibits selective cytotoxic effects against certain cancer cell lines. The growth inhibition (GI50) values provide insight into its potential as an anticancer agent.

Table 2: Cytotoxic Activity of this compound on Cancer Cell Lines

These findings suggest that while this compound shows promise against specific blood cancer cell lines, further investigation is necessary to understand its full potential in cancer therapy.

3. Enzyme Inhibition

The inhibitory effects of this compound on enzymes such as α-glucosidase are noteworthy for their implications in diabetes management. Compounds with similar structures have shown varying degrees of inhibition.

Table 3: α-Glucosidase Inhibition Activity

The data indicates that this compound has a stronger inhibitory effect on α-glucosidase than acarbose, a standard treatment for type 2 diabetes.

Case Studies and Research Findings

Recent research has highlighted the therapeutic potential of compounds like this compound in various medical applications:

- Study on Antioxidant Effects : A study published in MDPI demonstrated that compounds similar to this compound exhibited significant antioxidant activity through DPPH assays, supporting its use in oxidative stress-related conditions .

- Cytotoxicity Research : Research indicated selective cytotoxicity of dihydroxyindans against leukemia cell lines. The moderate GI50 values suggest potential for development into anticancer therapies .

Q & A

Q. What experimental strategies optimize the stability of this compound under physiological pH for biomedical applications?

- Methodological Answer : Design pH stability assays: (1) Incubate the compound in buffers (pH 4–9), (2) Monitor degradation via UV-Vis spectroscopy (λmax 270 nm), and (3) Identify degradation products via LC-MS. Use Arrhenius modeling to predict shelf-life. Compare results with structurally analogous diols to infer mechanistic trends .

Q. How can computational methods enhance the understanding of this compound’s redox behavior in catalytic cycles?

- Methodological Answer : Perform density functional theory (DFT) calculations to map transition states and electron-transfer pathways. Validate models against experimental redox potentials (cyclic voltammetry) and isotopic labeling studies. Collaborate with theoretical chemists to reconcile discrepancies between computational and empirical data .

Methodological Frameworks

Q. What criteria should guide the formulation of novel research questions about this compound?

- Methodological Answer : Apply the FINER framework:

- Feasible : Ensure access to specialized equipment (e.g., chiral columns for enantiomeric separation).

- Novel : Address gaps (e.g., unexplored substituent effects on antioxidant activity).

- Ethical : Adhere to institutional safety review boards for toxicity testing.

- Relevant : Align with emerging fields like green chemistry or neuroprotective agent development .

Q. How should researchers structure literature reviews to avoid redundancy in this compound studies?

- Methodological Answer : Use scoping reviews to map existing knowledge: (1) Define inclusion/exclusion criteria (e.g., peer-reviewed studies post-2010), (2) Categorize by application (e.g., catalysis, pharmacology), and (3) Identify understudied areas (e.g., photodegradation pathways). Use tools like Covidence for systematic screening .

Data Analysis & Reporting

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound toxicity studies?

Q. How should researchers handle conflicting crystallographic data for this compound derivatives?

- Methodological Answer : Re-evaluate diffraction data (e.g., R-factor, electron density maps) and compare with Cambridge Structural Database entries. Consider polymorphic variations and solvent inclusion effects. Collaborate with crystallography experts to resolve ambiguities .

Ethical & Collaborative Considerations

Q. What collaborative frameworks improve interdisciplinary studies on this compound’s mechanisms?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.